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molecular formula C6H9NO2 B1594201 3-Methylpiperidine-2,6-dione CAS No. 29553-51-3

3-Methylpiperidine-2,6-dione

Cat. No. B1594201
M. Wt: 127.14 g/mol
InChI Key: DKCRDQKHMMPWPG-UHFFFAOYSA-N
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Patent
US08470836B2

Procedure details

Acetic anhydride was added to commercially available 2-methylglutaric acid (1 g, 6.8 mmol) at room temperature, and the mixture was stirred at 60° C. for 8 hours under reflux. After completion of the reaction was confirmed by TLC, the remaining acetic anhydride was removed under reduced pressure. The concentrated compound was dissolved in tetrahydrofuran and an ammonia aqueous solution (1.7 mL, 14.6 mmol) was slowly added thereto at 0° C., followed by stirring for 8 hours at room temperature. After the reaction was complete, the remaining ammonia aqueous solution was removed under reduced pressure and an acetic anhydride was added, followed by reflux at 60° C. for 8 hours. The residual acetic anhydride was removed under reduced pressure. The concentrate was purified by column chromatography (ethyl acetate:hexane=1:1) to afford 682 mg (yield: 78%) of the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.7 mL
Type
reactant
Reaction Step Two
Yield
78%

Identifiers

REACTION_CXSMILES
C(OC(=O)C)(=O)C.[CH3:8][CH:9]([CH2:13][CH2:14][C:15]([OH:17])=O)[C:10](O)=[O:11].[NH4+:18].[OH-]>>[CH3:8][CH:9]1[CH2:13][CH2:14][C:15](=[O:17])[NH:18][C:10]1=[O:11] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
1 g
Type
reactant
Smiles
CC(C(=O)O)CCC(=O)O
Step Two
Name
Quantity
1.7 mL
Type
reactant
Smiles
[NH4+].[OH-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 60° C. for 8 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CUSTOM
Type
CUSTOM
Details
the remaining acetic anhydride was removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The concentrated compound was dissolved in tetrahydrofuran
CUSTOM
Type
CUSTOM
Details
at 0° C.
STIRRING
Type
STIRRING
Details
by stirring for 8 hours at room temperature
Duration
8 h
CUSTOM
Type
CUSTOM
Details
the remaining ammonia aqueous solution was removed under reduced pressure
ADDITION
Type
ADDITION
Details
an acetic anhydride was added
TEMPERATURE
Type
TEMPERATURE
Details
by reflux at 60° C. for 8 hours
Duration
8 h
CUSTOM
Type
CUSTOM
Details
The residual acetic anhydride was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The concentrate was purified by column chromatography (ethyl acetate:hexane=1:1)

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
CC1C(NC(CC1)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 682 mg
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 78.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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